molecular formula C13H11BrN2O2 B14207140 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783371-26-6

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B14207140
CAS No.: 783371-26-6
M. Wt: 307.14 g/mol
InChI Key: QBKQUIVFJIYJGA-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Scientific Research Applications

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
  • (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone
  • 5-Bromo-2-methoxypyridine

Uniqueness

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzamide moiety, along with a 6-methylpyridin-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

783371-26-6

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

QBKQUIVFJIYJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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